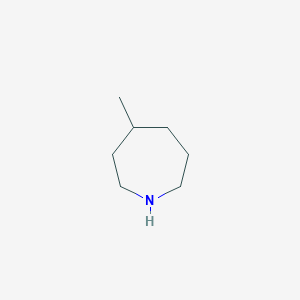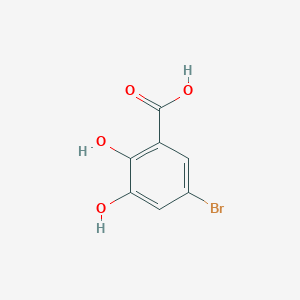![molecular formula C16H34O8P2 B121533 2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane CAS No. 150250-33-2](/img/structure/B121533.png)
2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane is a chemical compound with the molecular formula C16H34O8P2 and a molecular weight of 416.38 g/mol. This compound is characterized by its unique structure, which includes two diethoxyphosphoryl groups attached to a propoxy chain, which is further connected to an oxane ring.
Preparation Methods
The synthesis of 2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane typically involves the reaction of diethyl phosphite with an appropriate alkyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the diethoxyphosphoryl groups into phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyphosphoryl groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane involves its interaction with molecular targets such as enzymes and receptors that recognize phosphorus-containing compounds. The diethoxyphosphoryl groups can participate in various biochemical reactions, influencing pathways related to energy metabolism and signal transduction.
Comparison with Similar Compounds
Similar compounds to 2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane include other phosphonate esters and phosphine oxides. Compared to these compounds, this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Some similar compounds include:
- Diethyl phosphite
- Triethyl phosphate
- Dimethyl methylphosphonate These compounds share similar functional groups but differ in their overall structure and reactivity.
Properties
IUPAC Name |
2-[3,3-bis(diethoxyphosphoryl)propoxy]oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O8P2/c1-5-21-25(17,22-6-2)16(26(18,23-7-3)24-8-4)12-14-20-15-11-9-10-13-19-15/h15-16H,5-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAKXZDAEQKSJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CCOC1CCCCO1)P(=O)(OCC)OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O8P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)













